![molecular formula C23H30N2O4 B10822047 Penicolinate B](/img/no-structure.png)
Penicolinate B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicolinate B is a fungal metabolite originally isolated from the Penicillium species. It is a picolinic acid derivative with diverse biological activities, including antimicrobial and cytotoxic properties . The compound has shown activity against various pathogens such as Mycobacterium tuberculosis, Plasmodium falciparum, Bacillus cereus, and Candida albicans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Penicolinate B is typically synthesized through the fermentation of Penicillium species. The process involves cultivating the fungus under specific conditions to produce the metabolite. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are optimized to maximize yield. After fermentation, the compound is extracted, purified, and formulated for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Penicolinate B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Penicolinate B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of picolinic acid derivatives.
Biology: The compound’s antimicrobial properties make it a valuable tool for studying microbial resistance and pathogenic mechanisms.
Medicine: this compound’s cytotoxic properties are explored for potential anticancer therapies.
Industry: The compound is used in the development of new antimicrobial agents and as a reference standard in quality control
Wirkmechanismus
Penicolinate B exerts its effects through various molecular targets and pathways. It inhibits the growth of pathogens by interfering with essential cellular processes. For example, it disrupts the cell wall synthesis in bacteria and inhibits the replication of protozoa. The compound’s cytotoxic effects are mediated through the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Penicolinate B is unique among picolinic acid derivatives due to its specific biological activities and structural features. Similar compounds include:
Penicolinate A: Another derivative with similar antimicrobial properties but different structural modifications.
Penicolinate C: Known for its distinct cytotoxic profile.
Werridine C: Shares structural similarities but has different biological activities
Eigenschaften
Molekularformel |
C23H30N2O4 |
---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
5-[10-(6-methoxycarbonylpyridin-3-yl)decyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H30N2O4/c1-29-23(28)21-15-13-19(17-25-21)11-9-7-5-3-2-4-6-8-10-18-12-14-20(22(26)27)24-16-18/h12-17H,2-11H2,1H3,(H,26,27) |
InChI-Schlüssel |
CXLUZXYNRSVBKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.